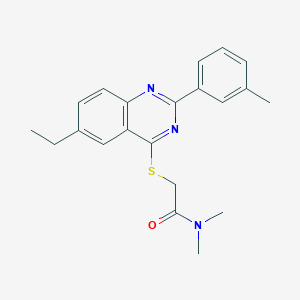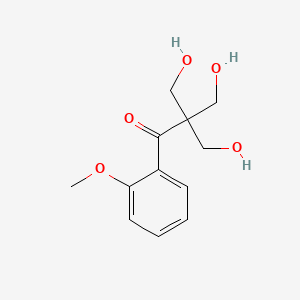![molecular formula C12H15NO5Si B12584608 2-[(Trimethoxysilyl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 268224-52-8](/img/structure/B12584608.png)
2-[(Trimethoxysilyl)methyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Trimethoxysilyl)methyl]-1H-isoindole-1,3(2H)-dione is an organosilicon compound that features a phthalimide core with a trimethoxysilyl group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethoxysilyl)methyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalimide with chloromethyltrimethoxysilane. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like toluene. The mixture is refluxed for several hours to ensure complete reaction, and the product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Trimethoxysilyl)methyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethoxysilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Condensation: Often catalyzed by acids or bases and conducted at elevated temperatures.
Substitution: Requires nucleophiles such as amines or thiols and is usually performed in organic solvents.
Major Products
Hydrolysis: Produces silanols and methanol.
Condensation: Forms siloxane bonds, leading to polymeric structures.
Substitution: Yields various substituted phthalimide derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(Trimethoxysilyl)methyl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism by which 2-[(Trimethoxysilyl)methyl]-1H-isoindole-1,3(2H)-dione exerts its effects is through the hydrolysis and condensation of its trimethoxysilyl group. Upon hydrolysis, silanol groups are formed, which can further condense to create siloxane bonds. These reactions are crucial for its applications in surface modification and polymerization . The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces and the formation of cross-linked networks.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trimethylsilyloxy)ethyl methacrylate: Another organosilicon compound with similar hydrolysis and condensation properties.
1-Methyl-3-(3-(trimethoxysilyl)propyl)imidazolium chloride: Used in similar applications as a surface modifier and catalyst.
Uniqueness
2-[(Trimethoxysilyl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to its phthalimide core, which imparts additional stability and functionality compared to other organosilicon compounds. This makes it particularly valuable in applications requiring robust and durable materials.
Propriétés
Numéro CAS |
268224-52-8 |
|---|---|
Formule moléculaire |
C12H15NO5Si |
Poids moléculaire |
281.34 g/mol |
Nom IUPAC |
2-(trimethoxysilylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H15NO5Si/c1-16-19(17-2,18-3)8-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,8H2,1-3H3 |
Clé InChI |
KOQSWAPWTCKSED-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CN1C(=O)C2=CC=CC=C2C1=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![({3-[(Hydroxymethyl)amino]propyl}azanediyl)dimethanol](/img/structure/B12584530.png)

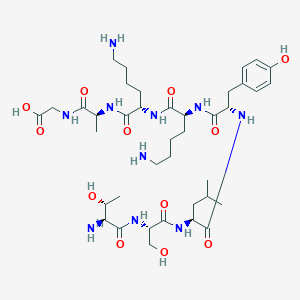
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(dibromo)phenylstannane](/img/structure/B12584560.png)
![Silane, trichloro[(1-phenylethenyl)oxy]-](/img/structure/B12584567.png)
![1-[(2-Azido-1-phenylethyl)selanyl]-4-chlorobenzene](/img/structure/B12584575.png)
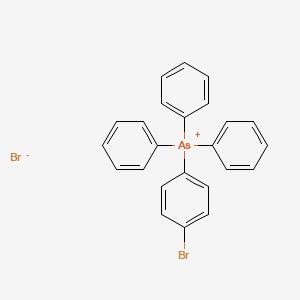
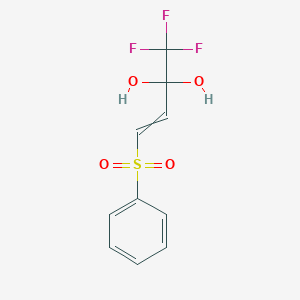
![5-[(Trimethylsilyl)oxy]hex-3-yn-2-ol](/img/structure/B12584588.png)
![1-(3-Chlorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one](/img/structure/B12584602.png)
![2-Azetidinecarbonitrile, 1-[(2S)-aminocyclohexylacetyl]-, (2S)-](/img/structure/B12584613.png)
